molecular formula C16H15NO4 B7807030 4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid

4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid

Cat. No.: B7807030
M. Wt: 285.29 g/mol
InChI Key: YTCSURALFUMLBF-UHFFFAOYSA-N
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Description

4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid is an organic compound with the molecular formula C16H15NO4 This compound is characterized by the presence of a benzoic acid moiety linked to a 3-methoxyphenyl group through a formamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid typically involves the following steps:

    Formation of the Formamido Intermediate: The initial step involves the reaction of 3-methoxyaniline with formic acid to form the formamido intermediate.

    Coupling with Benzoic Acid Derivative: The formamido intermediate is then coupled with a benzoic acid derivative under appropriate reaction conditions to yield the final product.

The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a formamido group.

    3-Methoxy-4-(3-methoxyphenyl)benzoic acid: Another derivative of benzoic acid with different substitution patterns.

Uniqueness

4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid is unique due to its specific formamido linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[[(3-methoxybenzoyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-14-4-2-3-13(9-14)15(18)17-10-11-5-7-12(8-6-11)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSURALFUMLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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